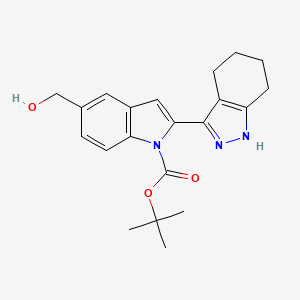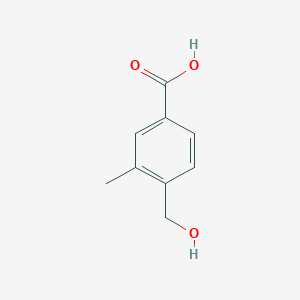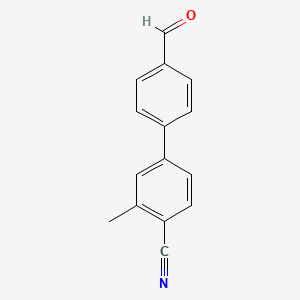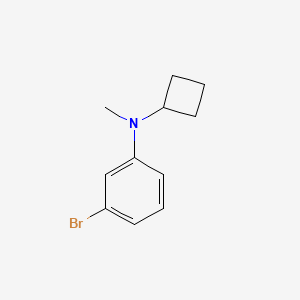
6-Butoxy-2,3-dihydro-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenols and arylglyoxals in the presence of catalysts to form the benzofuran ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Butoxy-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Butoxy-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar chemical properties.
6-Methoxy-2,3-dihydro-1-benzofuran-5-ol: A closely related compound with a methoxy group instead of a butoxy group.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.
Uniqueness
6-Butoxy-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
6-butoxy-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O3/c1-2-3-5-14-12-8-11-9(4-6-15-11)7-10(12)13/h7-8,13H,2-6H2,1H3 |
Clé InChI |
GXHRPRCFCNACSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C2CCOC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
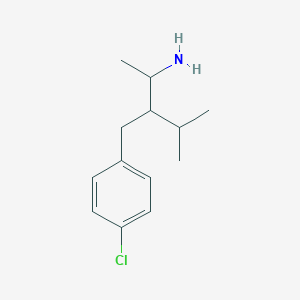
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)

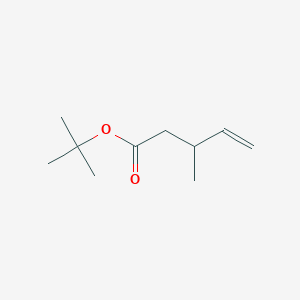

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
